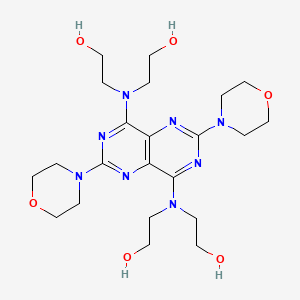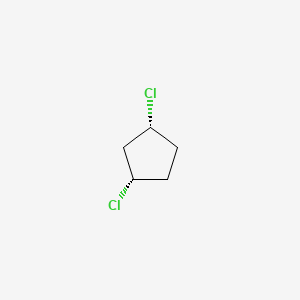
cis-1,3-Dichlorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,3-Dichlorocyclopentane: is an organic compound that belongs to the class of disubstituted cycloalkanes It is a stereoisomer of 1,3-dichlorocyclopentane, where the two chlorine atoms are positioned on the same side of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-dichlorocyclopentane typically involves the chlorination of cyclopentane. One common method is the free radical chlorination, where cyclopentane is exposed to chlorine gas under ultraviolet light. This process leads to the formation of various chlorinated cyclopentane derivatives, including this compound. The reaction conditions, such as temperature and light intensity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses specific catalysts to enhance the selectivity and yield of the desired isomer. Additionally, separation techniques like distillation and crystallization are employed to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,3-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxycyclopentane.
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, the chlorine atoms can be eliminated to form cyclopentene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 1,3-Dihydroxycyclopentane.
Reduction: Cyclopentane.
Elimination: Cyclopentene.
Applications De Recherche Scientifique
cis-1,3-Dichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a model compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of cis-1,3-dichlorocyclopentane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
trans-1,3-Dichlorocyclopentane: The trans isomer, where the chlorine atoms are on opposite sides of the ring.
1,2-Dichlorocyclopentane: Another isomer with chlorine atoms on adjacent carbon atoms.
1,1-Dichlorocyclopentane: A structural isomer with both chlorine atoms on the same carbon atom.
Uniqueness: cis-1,3-Dichlorocyclopentane is unique due to its specific spatial arrangement of chlorine atoms, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, physical properties, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
| 26688-51-7 | |
Formule moléculaire |
C5H8Cl2 |
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
(1R,3S)-1,3-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |
Clé InChI |
QYWOIFALWOFUTQ-SYDPRGILSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1Cl)Cl |
SMILES canonique |
C1CC(CC1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
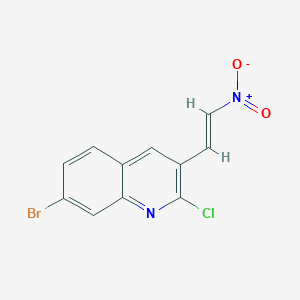

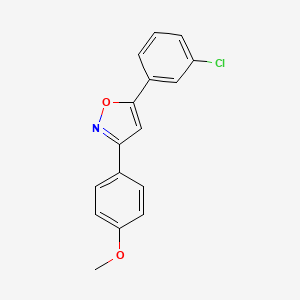

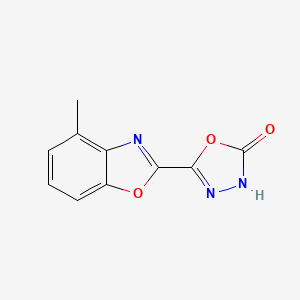

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)

